4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE
Description
Significance of Carbazole (B46965) and Triarylamine Scaffolds in Organic Electronics
Carbazole and triarylamine derivatives are cornerstone building blocks in the design of high-performance organic electronic materials. mdpi.comnih.govcolab.ws Carbazole, a nitrogen-containing heterocyclic compound, is prized for its rigid, planar structure and excellent hole-transporting capabilities. mdpi.comnih.gov Its high thermal and electrochemical stability, coupled with its propensity for forming stable amorphous films, makes it a robust component in various organic electronic devices. mdpi.comresearchgate.net The nitrogen atom in the carbazole ring provides a convenient site for functionalization, allowing for the fine-tuning of its electronic and physical properties. mdpi.comnih.gov
Triarylamines, on the other hand, are characterized by a central nitrogen atom bonded to three aromatic rings. This structure imparts strong electron-donating properties and facilitates efficient hole transport. nih.gov The non-planar, propeller-like geometry of many triarylamine derivatives helps to prevent strong intermolecular interactions and crystallization, which is beneficial for creating morphologically stable thin films. mdpi.com The combination of carbazole and triarylamine scaffolds in a single molecule can lead to materials with enhanced performance, leveraging the advantageous properties of both moieties. nih.gov
Overview of Donor-Acceptor (D-A) Architectures and Their Role in Charge Transport Phenomena
The donor-acceptor (D-A) concept is a fundamental principle in the design of organic electronic materials. nih.govrsc.org This architectural strategy involves the covalent linkage of an electron-donating (donor) unit with an electron-accepting (acceptor) unit. This arrangement leads to the formation of intramolecular charge-transfer complexes, which significantly influence the material's optical and electronic properties. rsc.org
In the context of charge transport, D-A architectures are crucial for facilitating the separation and transport of charge carriers (electrons and holes). nih.govrsc.org Upon photoexcitation or electrical injection, an electron can move from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. acs.org This process is fundamental to the operation of organic photovoltaic (OPV) devices, where efficient charge separation at the D-A interface is paramount for generating a photocurrent. acs.orgbarbatti.org In organic light-emitting diodes (OLEDs), the controlled recombination of charges within a D-A emissive layer can lead to highly efficient light emission. researchgate.net The energy levels of the donor and acceptor components can be independently tuned to optimize charge injection, transport, and recombination processes within a device. nih.govresearchgate.net
Research Context of 4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE and Related Structures in Contemporary Materials Science
This compound, which integrates a carbazole donor unit with a triphenylamine (B166846) donor unit, is a subject of interest in materials science due to its potential as a high-performance hole-transporting material (HTM). mdpi.comelsevierpure.comlookchem.com Its structure is a strategic amalgamation of the robust carbazole scaffold and the efficient hole-transporting triphenylamine core. This hybrid design aims to achieve superior thermal stability, good morphological film-forming properties, and balanced charge carrier mobility. mdpi.comlookchem.com
Research into this compound and its derivatives is often focused on their application in OLEDs and perovskite solar cells (PSCs). nih.govmdpi.com In OLEDs, such materials can serve as the hole-transporting layer, facilitating the efficient injection and transport of holes from the anode to the emissive layer. mdpi.comelsevierpure.comnih.gov In PSCs, they are investigated as a crucial component of the hole-transporting layer, which plays a vital role in extracting holes from the perovskite absorber layer and transporting them to the electrode, thereby enhancing the power conversion efficiency and long-term stability of the solar cell. nih.govktu.edu The ability to further functionalize the aniline (B41778) or carbazole moieties provides a versatile platform for creating a family of materials with tailored properties for specific device applications. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-carbazol-9-yl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVGVLGMPQMGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462815 | |
| Record name | phenyl-4-(9-carbazolyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858641-06-2 | |
| Record name | phenyl-4-(9-carbazolyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for 4 9h Carbazol 9 Yl N Phenylaniline and Its Analogues
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for constructing the complex architectures of 4-(9H-carbazol-9-yl)-N-phenylaniline and its analogues.
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines and has been extensively used to create the C-N bonds in carbazole-based compounds. nih.govwikipedia.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org The general catalytic cycle proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine with the palladium complex, deprotonation of the amine by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The synthesis of this compound can be envisioned through the coupling of carbazole (B46965) with a substituted N-phenylaniline derivative or by coupling diphenylamine (B1679370) with a 4-halocarbazole derivative. The choice of ligands, such as sterically hindered phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos), is crucial for the efficiency of the reaction. nih.gov These ligands promote the formation of the active monoligated palladium species, which enhances the rates of oxidative addition and reductive elimination. wikipedia.orgnih.gov The selection of the base is also critical; common bases include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs₂CO₃), with their effectiveness often depending on the solvent and substrates. acs.orgnih.gov
For instance, the synthesis of N-arylated carbazoles has been achieved through the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org This method, using as little as 5 mol % of Pd(OAc)₂, has proven effective for electron-poor aniline (B41778) derivatives, yielding the desired products in up to 71% yield. beilstein-journals.org The reaction mechanism is influenced by various factors, including the potential for byproducts like NH-carbazole to inhibit the catalyst by forming stable palladium complexes. nih.govacs.org
Table 1: Optimization of Buchwald-Hartwig Amination for N-Arylcarbazoles This table illustrates the optimization of reaction conditions for the synthesis of N-arylcarbazoles from anilines and a cyclic iodonium salt. beilstein-journals.org
| Entry | Pd Catalyst (mol %) | Ligand (mol %) | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ | 80 | 35 |
| 2 | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | 80 | 45 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 100 | 68 |
| 4 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | 100 | 55 |
| 5 | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ | 100 | 71 |
The Suzuki coupling reaction is another indispensable palladium-catalyzed method, primarily used for the formation of C-C bonds between an organoboron compound (like a boronic acid or ester) and an aryl halide or triflate. This reaction is particularly useful for synthesizing analogues of this compound where additional aryl groups are introduced.
For example, novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives have been prepared via Suzuki coupling. nih.gov In a typical procedure, 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid can be coupled with various aryl halides in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate. nih.gov This strategy allows for the modular synthesis of complex structures by connecting different aromatic fragments.
A highly efficient, aerobic, and ligand-free Suzuki reaction in aqueous ethanol (B145695) has also been developed for synthesizing N-heteroaryl substituted 9-arylcarbazolyl derivatives. nih.gov This method successfully coupled 4-(9H-carbazol-9-yl)phenylboronic acid with various N-heteroaryl halides using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base, achieving good to excellent yields. nih.gov The synthesis of carbazole-1-carboxylic acid has also been accomplished using a Suzuki coupling followed by a Cadagon reductive cyclization. derpharmachemica.com
The Ullmann coupling, a copper-catalyzed reaction, provides an alternative pathway for the formation of C-N and C-O bonds. While traditionally requiring harsh reaction conditions, modern modifications have made it a more versatile tool. It is particularly useful for the N-arylation of carbazoles and other nitrogen heterocycles.
The synthesis of N-arylcarbazoles can be achieved through the Ullmann-type C-N cross-coupling of carbazole with aryl halides. Catalytic systems often employ copper(I) salts, such as CuI or Cu₂O, in combination with a ligand. acs.orgresearchgate.net For instance, a CuI-based system with a prolinamide ligand has been used for the selective N-arylation of aminophenols in aqueous media, which can be a step towards synthesizing carbazole alkaloids. acs.org Another approach involves a visible light-mediated Ullmann-type C-N coupling reaction between carbazole derivatives and aryl iodides, using an iridium-based photocatalyst and a copper salt. acs.org This method allows the reaction to proceed under mild conditions. acs.org
The synthesis of 4,4'-bis(9H-carbazol-9-yl)biphenyl compounds, which are structurally related to the target molecule, has been achieved in a one-step method involving a copper salt catalyst, a silver salt oxidant, and a phase transfer catalyst. patsnap.com
Electrochemical Polymerization Techniques for Polymeric Analogues
Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly on an electrode surface. researchgate.net This method is particularly relevant for producing polymeric analogues of this compound for applications in electrochromic devices and organic electronics. The process involves the repeated electrochemical oxidation of a monomer, leading to the formation of radical cations that couple to form polymer chains.
For example, polymers based on triphenylamine (B166846) and carbazole have been synthesized via electrochemical polymerization. semanticscholar.org The resulting polymers often exhibit interesting electrochromic properties, changing color upon the application of an electrical potential. researchgate.netrsc.org The electrochemical behavior, including oxidation and reduction potentials, can be studied using cyclic voltammetry. researchgate.net The properties of the resulting polymer, such as its color, optical contrast, and switching speed, can be tuned by modifying the monomer structure. For instance, copolymers have been created by electropolymerizing carbazole-containing monomers with other electroactive units like bithiophene or 2-(thiophen-2-yl)furan to enhance their electrochromic performance. semanticscholar.org
Optimization of Reaction Parameters and Yields in Academic Synthesis
The successful synthesis of this compound and its analogues often relies on the careful optimization of reaction parameters to maximize yields and purity.
In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of catalyst and ligand is paramount. Different generations of phosphine (B1218219) ligands have been developed to improve the scope and efficiency of these reactions. wikipedia.org Sterically hindered and electron-rich ligands, such as BrettPhos and RuPhos, have been shown to have a significant impact on the rate-limiting steps of the catalytic cycle. nih.gov For example, density functional theory (DFT) calculations have revealed that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step, whereas for the Pd-RuPhos system, it is reductive elimination. nih.gov
The development of new ligands is an active area of research. For instance, a carbazolyl-derived P,N-ligand has been used in a palladium complex for the sterically hindered amination of aryl chlorides, achieving excellent product yields. researchgate.net The optimization of reaction conditions, including the catalyst, ligand, base, solvent, and temperature, is a common practice in academic research to achieve high yields for specific substrate combinations. nih.govbeilstein-journals.orgresearchgate.net
Table 2: Ligand and Base Screening for Buchwald-Hartwig Amination This table shows the effect of different ligands and bases on the yield of the coupling reaction between bromobenzene (B47551) and carbazole. nih.gov
| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene (B28343) | 98 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 97 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Toluene | 96 |
| [Pd(allyl)Cl]₂ | RuPhos | t-BuOLi | Toluene | 85 |
| [Pd(allyl)Cl]₂ | SPhos | t-BuOLi | Toluene | 75 |
Solvent Selection and Its Influence on Synthetic Efficiency
The synthesis of this compound and related N-aryl carbazoles, typically accomplished through palladium-catalyzed Buchwald-Hartwig amination or similar cross-coupling reactions, is highly dependent on the choice of solvent. The solvent's primary roles are to dissolve the reactants, catalyst, and base, and to influence the reaction kinetics and the stability of catalytic intermediates. A range of solvents have been successfully employed, with the selection often being critical to achieving high synthetic efficiency and yield.
Commonly used solvents for this class of reaction are non-polar aromatic hydrocarbons such as toluene and xylene, as well as ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF). beilstein-journals.orgacsgcipr.orgwuxiapptec.comnih.gov The polarity of the solvent plays a crucial role. Theoretical and experimental studies on Buchwald-Hartwig amination show that non-polar solvents are often preferred as they resist the formation of new charges. acs.orgresearchgate.net In these environments, an anionic base is necessary to deprotonate the palladium-amine complex or to facilitate the expulsion of the halide leaving group. acs.orgresearchgate.net For instance, the synthesis of 9-phenylcarbazole (B72232) from a cyclic iodonium salt and aniline was successfully optimized using toluene. beilstein-journals.org Similarly, p-xylene (B151628) is frequently used, particularly in copper-catalyzed syntheses of related carbazole structures. nih.govbeilstein-journals.orgbeilstein-journals.org
However, more polar solvents such as dimethylformamide (DMF) have also been utilized. nih.govbeilstein-journals.orgresearchgate.net In some cases, switching to a polar solvent can have a significant impact on the reaction outcome, though not always positive. For example, in a copper-catalyzed synthesis of N-acyl carbazole, changing the solvent from p-xylene to DMF resulted in a substantially lower yield (16%). nih.govbeilstein-journals.org This highlights that the optimal solvent is highly specific to the combination of catalyst system, substrates, and base used. Certain solvents, including chlorinated ones like chloroform, as well as acetonitrile (B52724) and pyridine, have been reported to inhibit the palladium catalyst by binding to it and should generally be avoided. wuxiapptec.com
The following table summarizes findings from optimization studies on the synthesis of carbazole derivatives, illustrating the direct influence of solvent selection on product yield.
| Reactants | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Diaryliodonium salt + Aniline | Pd(OAc)₂ / Xantphos | Toluene | 71 | beilstein-journals.org |
| Diaryliodonium salt + Aniline | Pd(OAc)₂ / Xantphos | Dioxane | 65 | beilstein-journals.org |
| Diaryliodonium salt + Valeramide | CuI / DMEDA | p-Xylene | 25 | nih.govbeilstein-journals.org |
| Diaryliodonium salt + Valeramide | CuI / DMEDA | DMF | 16 | nih.govbeilstein-journals.org |
| Chlorobenzene + Aniline | Palladacycle P1 | THF | >99 (Conversion) | nih.govacs.org |
Temperature and Reaction Time Studies for Process Control
Temperature and reaction time are critical parameters for controlling the rate, efficiency, and selectivity of the synthesis of this compound and its analogues. These variables are interdependent and must be carefully optimized to maximize product yield while minimizing the formation of byproducts and decomposition of the catalyst or reactants.
Reaction temperatures for carbazole synthesis can vary widely, from room temperature to well over 200°C. nih.govresearchgate.net Many palladium-catalyzed coupling reactions require elevated temperatures to proceed at a reasonable rate. For example, optimization studies for the synthesis of N-phenylcarbazole showed that increasing the reaction temperature from 80°C to 140°C improved the yield from 26% to 60%. researchgate.net A common temperature for these reactions is around 120-125°C. nih.govbeilstein-journals.orgbeilstein-journals.org In some specific cases, such as the synthesis of a carbazole-phenyl ethanone (B97240) derivative, very high temperatures (230°C) in a pressure reactor have been reported. researchgate.net Conversely, certain highly active catalyst systems can facilitate these couplings at room temperature, particularly when using reactive substrates. nih.govacs.org
Reaction time is adjusted in conjunction with temperature to ensure the reaction proceeds to completion. Typical reaction times range from a few hours to 24 hours or more. nih.govbeilstein-journals.org In one specific protocol, heating the reaction mixture at 125°C for three hours was sufficient. beilstein-journals.org However, other syntheses may require longer periods, such as 12 to 18 hours, to achieve the desired conversion. nih.govbeilstein-journals.orgresearchgate.net Kinetic studies, which monitor the concentration of reactants and products over time, are essential for determining the optimal reaction duration and avoiding unnecessary energy consumption or product degradation from prolonged heating. nih.govacs.org
The table below presents data from various studies on the synthesis of carbazole derivatives, demonstrating the impact of temperature and reaction time on the outcome.
| Reactants | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,2′-dibromo-1,1′-biphenyl + Aniline | CuI / DMEDA | 80 | 24 | 26 | researchgate.net |
| 2,2′-dibromo-1,1′-biphenyl + Aniline | CuI / DMEDA | 140 | 24 | 60 | researchgate.net |
| Diaryliodonium salt + Aniline | Pd(OAc)₂ / Xantphos | 125 | 3 | 71 | beilstein-journals.orgbeilstein-journals.org |
| Diaryliodonium salt + Valeramide | CuI / DMEDA | 120 | 18 | 25 | nih.govbeilstein-journals.org |
| Carbazole + 1-(4-fluorophenyl)ethan-1-one | NaH (Base) | 230 | 12 | N/A (Product formed) | researchgate.net |
| Chlorobenzene + Aniline | Palladacycle P1 | Room Temp. | 24 | 99 | nih.govacs.org |
| 4-chloroanisole + Morpholine | Palladacycle P1 | 110 | 4 | 98 | nih.gov |
Advanced Electronic and Optoelectronic Characterization of 4 9h Carbazol 9 Yl N Phenylaniline and Derivatives
Frontier Molecular Orbital (FMO) Energy Level Profiling
The performance of organic electronic devices is intrinsically linked to the energy levels of the frontier molecular orbitals (FMOs) of the constituent materials. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the efficiency of charge injection, transport, and recombination processes.
Highest Occupied Molecular Orbital (HOMO) Energy Determination
The HOMO level is a critical parameter for hole-transporting materials as it determines the energy barrier for hole injection from the anode. For carbazole-based materials, the HOMO is typically localized on the electron-rich carbazole (B46965) and triphenylamine (B166846) moieties.
In a study of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine derivatives, the HOMO energy levels were determined using cyclic voltammetry. For a series of these derivatives, the HOMO levels were found to be in the range of -5.78 to -6.15 eV. Specifically, a derivative, N-(4-(2-(4-(diphenylamino)phenyl)-9H-carbazol-9-yl)phenyl)-N-phenylbenzenamine, exhibited a HOMO level of -6.15 eV. Another derivative in the same study showed a HOMO level of -5.78 eV. Computational studies on similar N-phenylcarbazole structures have shown HOMO energies around -5.74 eV. researchgate.net A diamine structure containing 4-(9H-carbazol-9-yl)-N-phenylaniline has been reported to possess a higher HOMO energy compared to a monoamine structure, which is beneficial for hole mobility. lookchem.com
Table 1: Experimentally Determined HOMO Energy Levels of this compound Derivatives
| Compound/Derivative | HOMO Energy (eV) | Measurement Technique |
| Derivative 3b | -6.15 | Cyclic Voltammetry |
| Derivative 3c | -5.78 | Cyclic Voltammetry |
| Calculated N-phenylcarbazole derivative researchgate.net | -5.74 | DFT Calculation |
Note: The data presented is for derivatives of this compound.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Determination
The LUMO level is associated with the electron-accepting ability of a molecule and is crucial for electron injection and transport. In the aforementioned study of 4-(9H-carbazol-9-yl)triphenylamine derivatives, the LUMO energy levels were also determined.
The LUMO level for N-(4-(2-(4-(diphenylamino)phenyl)-9H-carbazol-9-yl)phenyl)-N-phenylbenzenamine was found to be -2.89 eV, while another derivative exhibited a LUMO of -2.43 eV. Computational analysis of related carbazole-based donor-acceptor compounds has shown that the LUMO energy can be effectively tuned. nankai.edu.cn For instance, calculated LUMO energies for some of these compounds were in the range of -2.50 to -2.79 eV. nankai.edu.cn The delocalization of the LUMO over the acceptor and π-bridge components of the molecule plays a significant role in determining its energy level. nankai.edu.cn
Table 2: Experimentally and Computationally Determined LUMO Energy Levels of this compound Derivatives
| Compound/Derivative | LUMO Energy (eV) | Measurement Technique |
| Derivative 3b | -2.89 | Cyclic Voltammetry |
| Derivative 3c | -2.43 | Cyclic Voltammetry |
| Calculated Derivative 2 nankai.edu.cn | -2.50 | DFT Calculation |
| Calculated Derivative 3 nankai.edu.cn | -2.79 | DFT Calculation |
Note: The data presented is for derivatives of this compound.
Experimental and Computational Band Gap Analysis (Egap)
The energy band gap (Egap), which is the difference between the HOMO and LUMO energy levels, is a key indicator of the electronic and optical properties of a material. A wider band gap is often associated with transparency in the visible region, which is desirable for transport layers in OLEDs.
For the derivatives of 4-(9H-carbazol-9-yl)triphenylamine, the calculated HOMO-LUMO energy gaps were 3.26 eV and 3.35 eV for two different derivatives. These values are consistent with the high band gap nature of carbazole-based materials. Computational studies on similar structures have reported calculated band gaps ranging from 2.51 eV to 3.42 eV, which are in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn These findings indicate that the compound and its derivatives are high band gap materials, making them suitable for use as host materials or in transport layers of optoelectronic devices. nankai.edu.cn
Table 3: Experimental and Computational Band Gap (Egap) of this compound Derivatives
| Compound/Derivative | Band Gap (eV) | Method |
| Derivative 3b | 3.26 | Calculated from CV |
| Derivative 3c | 3.35 | Calculated from CV |
| Calculated Derivative 1 nankai.edu.cn | 3.42 | DFT Calculation |
| Calculated Derivative 4 nankai.edu.cn | 2.51 | DFT Calculation |
Note: The data presented is for derivatives of this compound.
Charge Transport Phenomena Investigation
The ability of a material to efficiently transport charge carriers (holes and electrons) is fundamental to the performance of organic semiconductor devices. This compound and its derivatives are primarily known for their hole-transporting properties.
Hole Mobility Measurements in Thin Film Architectures
Hole mobility is a measure of how quickly a hole can move through a material under the influence of an electric field. High hole mobility is essential for reducing the operating voltage and improving the efficiency of OLEDs.
Mechanisms of Charge Carrier Transport in Organic Semiconductors
In amorphous organic semiconductors like this compound, charge transport is typically described by a hopping mechanism. This process involves charge carriers moving between localized states, which correspond to individual molecules or conjugated segments of polymer chains. The rate of hopping is influenced by factors such as the energetic disorder (distribution of HOMO/LUMO levels) and the spatial overlap of molecular orbitals between adjacent molecules.
The molecular structure of this compound, with its carbazole and N-phenylaniline moieties, provides localized sites for holes. The transport of holes occurs through a series of hops between these sites. The efficiency of this process is enhanced by the good film-forming ability of these materials, which ensures close packing and sufficient intermolecular electronic coupling for charge transfer to occur. lookchem.com The incorporation of rigid and bulky carbazole moieties can also improve the morphological stability of the thin films, which is crucial for maintaining consistent charge transport pathways during device operation. mdpi.com
Electrochemical Redox Behavior and Electron Transfer Kinetics
The electrochemical characteristics of this compound derivatives are fundamental to their charge-transporting capabilities in electronic devices. The presence of both the electron-rich triphenylamine and the carbazole moieties imparts versatile redox behavior, allowing these molecules to function as hole-transporting or bipolar materials. nih.govktu.edu The triphenylamine unit is a strong electron donor, while the carbazole group is recognized for its high thermal stability and efficient hole transport. researchgate.net
Studies on related structures demonstrate that these compounds undergo chemically reversible redox processes. The design of hole-transporting materials (HTMs) based on the 4-(9H-carbazol-9-yl)triphenylamine framework has led to materials with good morphological and thermal stabilities. nih.gov The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters governing charge injection and transport. For instance, density functional theory (DFT) calculations on related quinoline-carbazole systems show that modifications to the molecular structure, such as changing alkyl substituents on the carbazole nitrogen, can fine-tune the HOMO-LUMO energy gap (Egap), thereby altering the material's reactivity and kinetic stability. nih.gov Similarly, in a series of boron-nitrogen carbazole chromophores, the Egap was found to range from 2.784 to 3.774 eV, indicating that the charge transfer efficiency can be significantly modulated. nih.gov This tunability is crucial for optimizing the performance of organic electronic devices.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Key Finding | Reference |
|---|---|---|---|---|---|
| BNPZ (Boron-Nitrogen Carbazole Derivative) | -4.720 | -1.936 | 2.784 | Smallest energy gap in its series, indicating high charge transfer efficiency. | nih.gov |
| Q4 (Quinoline-Carbazole Derivative) | -5.546 | -1.768 | 3.778 | Highest energy gap and chemical hardness in its series, indicating greater kinetic stability. | nih.gov |
| Polyarylsulfones with 4-(carbazol-9-yl) triphenylamine | -5.32 to -5.35 | -2.23 to -2.28 | 3.04 to 3.12 | Exhibits excellent photoelectric characteristics suitable for optoelectronic applications. | researchgate.net |
Luminescence and Exciton (B1674681) Dynamics Studies
The luminescent properties of this compound and its derivatives are at the heart of their application in OLEDs. Their behavior is governed by the complex interplay of photoluminescence, exciton dynamics, and specialized phenomena such as TADF and AIE.
Carbazole-based materials are known for their strong fluorescence. researchgate.net Derivatives incorporating triphenylamine and carbazole moieties exhibit excellent optoelectronic properties, often with large Stokes shifts. researchgate.net The photoluminescence quantum yield (PLQY), a measure of a material's emission efficiency, is a critical parameter for emissive devices. Carbazole end-capped phenylene ethynylene compounds have demonstrated high fluorescence quantum yields (ΦF) in the range of 0.52 to 0.73 in dichloromethane. researchgate.net For some carbazole-based TADF emitters, theoretical calculations have estimated a total fluorescence efficiency that aligns closely with experimentally observed PLQY values, such as a calculated efficiency of 54.5% versus an experimental value of 56.7% for 2-(9H-carbazol-9-yl)-thianthrene-5,5,10,10-tetraoxide. rsc.org
| Compound/Derivative Type | Emission Maxima (λem) | Photoluminescence Quantum Yield (PLQY / ΦF) | Solvent/State | Reference |
|---|---|---|---|---|
| Carbazole end-capped phenylene ethynylenes | 393–396 nm | 0.52–0.73 | Dichloromethane | researchgate.net |
| 2-(9H-carbazol-9-yl)-thianthrene-5,5,10,10-tetraoxide (CZ-TTR) | Not Specified | 56.7% (experimental) | Not Specified | rsc.org |
| Bluish-green light-emitting polymers (PCz-NSOs) | Not Specified | 69–82% | Not Specified | researchgate.net |
| Pyrazolo[3,4-b]quinoxaline derivatives | 520–540 nm | ~1.0 | Moderately polar solvents | psu.edu |
Upon photoexcitation, carbazole-based molecules exhibit complex excited-state dynamics. mdpi.com An initially prepared higher singlet state (Sx) rapidly decays to the first excited singlet state (S1) via internal conversion (IC) on a picosecond timescale. mdpi.com The S1 state can then decay radiatively, producing fluorescence, or undergo intersystem crossing (ISC) to populate the first triplet state (T1). mdpi.com The T1 state in carbazole compounds typically has a lifetime in the microsecond range. mdpi.com
The efficiency of light emission is often limited by exciton quenching phenomena, where excitons decay non-radiatively. These processes can include triplet-triplet annihilation and singlet-triplet annihilation, which become more prevalent at high brightness levels in OLEDs. ktu.edu The rate of exciton dissociation is influenced by the exciton binding energy (Eb); materials with lower binding energies generally show increased exciton dissociation rates, which is beneficial for photovoltaic applications. nih.gov Theoretical frameworks like Förster and Redfield theories are used to describe excitation energy transfer between chromophores, which is a key process in exciton diffusion. rsc.org
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling internal quantum efficiencies in OLEDs to approach 100%. This process is particularly effective in donor-acceptor molecules where the HOMO and LUMO are spatially separated, leading to a small energy difference (ΔEST) between the S1 and T1 states. rsc.org
Carbazole derivatives have been extensively used to design TADF emitters. ktu.edunih.gov A small ΔEST facilitates an efficient reverse intersystem crossing (RISC) process, where triplet excitons are converted back into singlet excitons through thermal energy, which then decay radiatively as delayed fluorescence. rsc.org For the TADF molecule 2-(9H-carbazol-9-yl)-thianthrene-5,5,10,10-tetraoxide, the rate of RISC from T1 to S1 was calculated to be slightly greater than the combined radiative and non-radiative decay rates of the S1 state at room temperature, enabling the occurrence of delayed fluorescence. rsc.org The design of efficient TADF emitters often involves identifying molecules with specific vibrational modes and multiple triplet states that facilitate the S1-T1 interconversion. elsevierpure.com
| Compound | Triplet Energy (ET) | Key Feature | Reference |
|---|---|---|---|
| Xp-mCP | 2.67 eV | Designed as a bipolar host for green TADF-OLEDs. | ktu.edu |
| Xm-mCP | 2.82 eV | Designed as a bipolar host for green TADF-OLEDs. | ktu.edu |
| CPCB | 2.79 eV | High triplet energy host for green TADF emitters. | ktu.edu |
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govsemanticscholar.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations of phenyl groups, in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. nih.gov
Derivatives functionalized with triphenylamine and carbazole have been shown to exhibit prominent AIE characteristics. nih.govsemanticscholar.org The twisted, non-planar conformations of these moieties can prevent detrimental intermolecular π-π stacking in the solid state, which would otherwise quench fluorescence. nih.gov The AIE properties can be finely tuned; for instance, studies on conjugated copolymers of carbazole and tetraphenylethene (a well-known AIE-gen) showed that the insertion of a rigid ethynylene spacer between the units could switch the behavior from AIE to aggregation-caused quenching (ACQ). rsc.org This demonstrates a sophisticated structure-property relationship that can be exploited in the design of advanced luminescent materials. rsc.org
Nonlinear Optical (NLO) Properties Assessment
Nonlinear optical (NLO) materials are essential for applications in photonics and optoelectronics, including optical communication and data storage. researchgate.net Organic materials featuring donor-π-acceptor (D-π-A) structures, such as those incorporating carbazole and triphenylamine units, are excellent candidates for NLO applications due to their potential for significant intramolecular charge transfer upon excitation. nih.govresearchgate.net
The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β for second-order, γ for third-order). Theoretical methods like DFT have been employed to predict the NLO properties of carbazole derivatives. researchgate.netnih.gov Studies show that extending π-conjugation and enhancing hyperconjugative interactions can lead to a promising NLO response. nih.gov For a series of designed boron-nitrogen carbazole derivatives, significant third-order NLO responses were predicted, with one derivative (BNTP) showing a particularly high total second hyperpolarizability (γtot) value of 81.1 × 10−35 esu, marking it as a promising NLO material. nih.gov
| Compound | Total First Hyperpolarizability (βtot) (× 10-30 esu) | Total Second Hyperpolarizability (γtot) (× 10-35 esu) | Reference |
|---|---|---|---|
| BTNC | 2.0 | 2.5 | nih.gov |
| BTPC | 3.5 | 3.2 | nih.gov |
| BNPZ | 19.7 | 17.0 | nih.gov |
| BNTP | 74.0 | 81.1 | nih.gov |
Thermal Stability and Morphological Characteristics in Device Contexts
Glass Transition Temperature (Tg) and Amorphous Film Formation
The thermal stability of materials used in organic electronics is a critical factor for device longevity and performance, as operational heat can induce morphological changes in amorphous layers, leading to degradation. researchgate.net Materials with a high glass transition temperature (Tg) are sought after to ensure the formation of stable amorphous films. researchgate.net this compound and its derivatives are noted for their high thermal stability, which is essential for creating durable and efficient organic light-emitting diodes (OLEDs). researchgate.netnih.gov
The incorporation of rigid and bulky moieties, such as carbazole and triphenylamine, into a molecular structure is a known strategy to enhance thermal and morphological stability. nih.govmdpi.com This approach effectively increases the glass transition temperature. For instance, a series of hole-transporting materials (HTMs) based on the 4-(9H-carbazol-9-yl)triphenylamine framework, where additional carbazole or triphenylamine derivatives are conjugated to the main structure, exhibit significantly elevated Tg values. nih.gov These values, ranging from 148 °C to 165 °C, are substantially higher than that of the commonly used hole-transporting material N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB), which has a Tg of 100 °C. nih.gov This superior thermal property is attributed to the extended conjugation and the structural rigidity of the added moieties. nih.gov
The high Tg is directly linked to the ability to form high-quality, stable amorphous thin films through methods like thermal evaporation. researchgate.netmdpi.com This improved stability helps prevent device damage that can arise from morphological changes during operation. mdpi.com The good film-forming ability of this compound and related compounds makes them promising candidates for various organic electronic applications. lookchem.comresearchgate.net Research has demonstrated that polymers incorporating 4-(carbazol-9-yl) triphenylamine moieties also exhibit great thermal stability and good film-forming capabilities. researchgate.net
Below is a data table comparing the glass transition temperatures of several derivatives of this compound.
| Compound Name | Glass Transition Temperature (Tg) |
| N-(4-(2-(4-(diphenylamino)phenyl)-9H-carbazol-9-yl)phenyl)-N-phenylbenzenamine (3b) | 148 °C |
| HTM 3a (a derivative of 4-(9H-carbazol-9-yl)triphenylamine) | 152 °C |
| HTM 3c (a derivative of 4-(9H-carbazol-9-yl)triphenylamine) | 165 °C |
| N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) (Reference) | 100 °C |
Data sourced from a 2014 study on novel hole-transporting materials. nih.gov
Film Morphology and Surface Analysis via Microscopy Techniques
The analysis of film morphology and surface characteristics is conducted using high-resolution microscopy techniques, primarily Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). researchgate.netmdpi.com These two methods are considered complementary, providing a comprehensive understanding of the material's surface at the micro and nano-scale. researchgate.netmdpi.com
Scanning Electron Microscopy (SEM) SEM is utilized for its ability to provide fast, two-dimensional imaging over large areas, giving a broad overview of the film's surface structure. researchgate.netyoutube.com It is particularly useful for identifying larger-scale features, defects, or variations in the film. researchgate.net The technique involves scanning a focused beam of electrons over the sample surface and detecting the signals emitted, such as secondary or backscattered electrons, to form an image of the surface topography and composition. researchgate.netmdpi.com
Atomic Force Microscopy (AFM) AFM provides precise, three-dimensional topographical images with extremely high resolution, often down to the nanometer scale. researchgate.netyoutube.com Unlike SEM, AFM works by scanning a sharp physical probe over the surface. researchgate.net The interaction forces between the tip and the sample surface are measured to reconstruct the 3D surface profile. mdpi.com This allows for the quantitative measurement of surface roughness and the analysis of fine structural details that may not be visible with SEM. researchgate.net For thin films of materials like this compound derivatives, AFM can reveal crucial information about the uniformity and smoothness of the film, which directly impacts charge transport and device efficiency. researchgate.net
Theoretical and Computational Studies of 4 9h Carbazol 9 Yl N Phenylaniline Derivatives
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure and properties of carbazole-based molecules. nih.govacs.org It offers a balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules. Functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G(d,p) are commonly used to model these systems, providing reliable predictions of their behavior. acs.orgresearchgate.net
A crucial first step in any computational analysis is geometry optimization. This process determines the lowest energy, most stable three-dimensional conformation of the molecule. For 4-(9H-carbazol-9-yl)-N-phenylaniline derivatives, DFT calculations typically reveal a non-planar, twisted structure. The dihedral angle between the carbazole (B46965) ring system and the N-phenylaniline moiety is a key parameter, influencing the degree of electronic communication between these two parts of the molecule. acs.org
Once the geometry is optimized, fundamental electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO level indicates the ability of a molecule to donate an electron, while the LUMO level relates to its ability to accept an electron. For hole-transporting materials, a high HOMO level is desirable for efficient hole injection from the adjacent electrode or perovskite layer. acs.orgbohrium.com A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized, and their HOMO-LUMO energy levels have been determined experimentally and computationally. nih.govresearchgate.net
Table 1: Representative Electrochemical and Optical Data for 4-(9H-carbazol-9-yl)triphenylamine Derivatives Data derived from studies on related derivatives for illustrative purposes.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
| Derivative 3a | -5.80 | -2.26 | 3.54 |
| Derivative 3b | -6.15 | -2.89 | 3.26 |
| Derivative 3c | -5.78 | -2.43 | 3.35 |
| Source: Adapted from experimental data on novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine. nih.gov |
A deeper understanding of the electronic structure is achieved through molecular orbital analysis.
Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO, known as the frontier molecular orbitals, is critical. In donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating N-phenylaniline (or triphenylamine) moiety, while the LUMO is predominantly found on the electron-accepting carbazole unit. bohrium.com This separation of FMOs is a hallmark of an effective charge-transfer system and is essential for its function as a hole-transporting material, as it facilitates the movement of positive charges (holes) through the material. acs.org
Natural Bonding Orbitals (NBOs): NBO analysis is employed to investigate charge distribution and intramolecular charge-transfer interactions in detail. researchgate.net It provides a picture of the bonding and orbital interactions within the molecule, allowing researchers to quantify the extent of electron delocalization and the charge transfer between the donor (N-phenylaniline) and acceptor (carbazole) fragments.
From the calculated HOMO and LUMO energies, several global reactivity parameters (GRPs) can be derived to predict the chemical stability and reactivity of the molecule. researchgate.net These parameters include:
Ionization Potential (IP): Approximated as IP ≈ -EHOMO
Electron Affinity (EA): Approximated as EA ≈ -ELUMO
Chemical Hardness (η): Calculated as η = (IP - EA) / 2. A larger value indicates higher stability and lower reactivity. bohrium.com
Electronegativity (χ): Calculated as χ = (IP + EA) / 2
Electrophilicity Index (ω): Calculated as ω = χ² / (2η)
These GRPs are valuable for comparing the stability of different derivatives. A large HOMO-LUMO gap and high chemical hardness are generally associated with greater molecular stability, which is a crucial attribute for materials used in long-lasting electronic devices. bohrium.com
Table 2: Calculated Global Reactivity Parameters This table presents a conceptual framework for the GRPs derived from theoretical calculations.
| Parameter | Formula | Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
| Source: Based on standard DFT definitions. bohrium.comresearchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and, consequently, the optical properties of molecules. researchgate.netbohrium.com
TD-DFT calculations can predict the electronic transitions that give rise to a molecule's UV-Visible absorption spectrum. researchgate.net The calculations yield the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The transition with the highest oscillator strength typically corresponds to the main absorption peak (λmax). Theoretical spectra are often compared with experimental measurements to validate the computational methodology. imist.ma
Similarly, by optimizing the geometry of the first singlet excited state (S₁), TD-DFT can be used to predict the fluorescence emission spectrum. For derivatives of this compound, which are used in OLEDs, these calculations are vital for predicting the color of the emitted light. Studies on related compounds show moderate fluorescence in the violet-blue region of the spectrum. nih.gov
A key feature of donor-acceptor molecules like this compound is the phenomenon of Intramolecular Charge Transfer (ICT). rsc.orgscilit.com Upon absorption of light, an electron is promoted from the ground state to an excited state. TD-DFT analysis reveals the nature of this excited state. For these molecules, the primary electronic transition involves the promotion of an electron from the HOMO (located on the N-phenylaniline donor) to the LUMO (located on the carbazole acceptor). nih.govacs.org
This spatial redistribution of electron density from the donor to the acceptor moiety in the excited state is the definition of ICT. acs.org TD-DFT provides a quantitative description of this process by analyzing the orbital contributions to the specific electronic transition. The ICT character is fundamental to the molecule's function in optoelectronic applications, as it governs how the molecule interacts with light and electric fields. scilit.com
Singlet and Triplet Energy Level Calculations for Optoelectronic Design
Theoretical investigations into these classes of compounds predominantly utilize Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to model the electronic structure and excited state properties. rsc.orgresearchgate.netresearchgate.net These computational methods have proven to be invaluable for predicting molecular geometries, electronic orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the energies of excited states.
For instance, in studies of carbazole-based materials intended for use as hosts in phosphorescent OLEDs (PHOLEDs), a high triplet energy (T₁) is a critical requirement to ensure efficient energy transfer to the phosphorescent guest emitter. Computational calculations are therefore essential in the molecular design phase to screen potential candidates. Research on various carbazole derivatives demonstrates a wide range of calculated triplet energies, typically falling between 2.20 eV and 3.1 eV, depending on the specific molecular structure and the functional groups attached to the carbazole core. ktu.edursc.org
In a study on solution-processable bipolar carbazole-benzophenone derivatives, the triplet energies were estimated from the first triplet emission peak of the phosphorescence spectra measured at 77 K and also calculated using TD-DFT. The calculated triplet energies for the studied compounds were found to be 2.60 eV and 2.64 eV. ktu.edu This highlights the ability of computational methods to provide data that correlates well with experimental measurements.
Furthermore, the accuracy of predicting the singlet-triplet splitting is a key challenge in the computational design of materials for Thermally Activated Delayed Fluorescence (TADF). For carbazole-based TADF emitters, specialized computational approaches, such as the adiabatic excitation energy method, have been developed to provide more accurate ΔEST values, which are crucial for the reverse intersystem crossing (RISC) process. rsc.org
While a precise data table for This compound cannot be presented due to the absence of specific literature, the following tables showcase representative calculated energy levels for analogous carbazole derivatives, illustrating the typical values obtained through DFT and TD-DFT calculations.
Table 1: Calculated Energy Levels of Representative Carbazole Derivatives
| Compound/Derivative Class | Calculated S₁ Energy (eV) | Calculated T₁ Energy (eV) | Computational Method | Reference |
| Carbazole-Benzophenone Derivative 1 | - | 2.64 | TD-DFT | ktu.edu |
| Carbazole-Benzophenone Derivative 2 | - | 2.60 | TD-DFT | ktu.edu |
| Isomeric Carbazole/Triazole Host 1 | - | 2.76 | DFT | lbl.gov |
| Isomeric Carbazole/Triazole Host 2 | - | 2.56 | DFT | lbl.gov |
| Styrene-based Copolymer Host | - | 2.23-2.25 | DFT | ktu.edu |
Table 2: Experimentally Determined and Calculated HOMO/LUMO Energy Levels of 4-(9H-carbazol-9-yl)triphenylamine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Method | Reference |
| Derivative 3a | -5.80 | -2.26 | 3.54 | CV Measurement | mdpi.com |
| Derivative 3b | -6.15 | -2.89 | 3.26 | CV Measurement | mdpi.com |
| Derivative 3c | -5.78 | -2.43 | 3.35 | CV Measurement | mdpi.com |
Applications in Advanced Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs) Research
The unique electronic properties of 4-(9H-carbazol-9-yl)-N-phenylaniline and its derivatives have positioned them as significant materials in the advancement of organic light-emitting diodes (OLEDs). The carbazole (B46965) unit offers excellent hole-transporting capabilities and high thermal stability, while the triphenylamine (B166846) moiety also contributes to efficient hole injection and transport. This combination of characteristics makes these compounds highly versatile for use in various layers within the OLED architecture, leading to enhanced device performance.
Efficacy as Hole Transport Materials (HTMs) in Multilayer Devices
Derivatives of this compound have been investigated as highly effective hole transport materials (HTMs) in multilayer OLEDs. Research has focused on synthesizing novel HTMs by conjugating different carbazole or triphenylamine derivatives to the core structure of 4-(9H-carbazol-9-yl)triphenylamine. These modifications are aimed at improving thermal stability, morphological stability, and hole-transport properties. nih.govresearchgate.net
Compounds derived from this structure have demonstrated good thermal stability with high glass transition temperatures (Tg), ranging from 148 to 165 °C. researchgate.net This thermal robustness is crucial for preventing morphological changes in the organic layers caused by Joule heating during device operation, which is a common cause of OLED degradation. The incorporation of these materials into standard OLED device structures has been shown to significantly enhance current, power, and external quantum efficiencies when compared to reference devices. nih.govresearchgate.net The molecular design, which combines the electron-donating nature of both carbazole and triphenylamine moieties, facilitates efficient hole injection and transport from the anode to the emissive layer. researchgate.net
Functionality as Host Materials in Phosphorescent and TADF Emissive Layers
In addition to their role as HTMs, carbazole-based materials, including derivatives of this compound, are widely utilized as host materials in the emissive layer of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. An effective host material must possess a high triplet energy to efficiently confine the triplet excitons of the phosphorescent or TADF guest emitter, preventing energy loss through non-radiative pathways. researchgate.net
Carbazole derivatives are well-suited for this application due to their inherently high triplet energies. When a phosphorescent guest, such as an iridium(III) complex, is dispersed within a host matrix made from a this compound derivative, the host facilitates charge transport and transfers the generated excitons to the guest molecules for efficient light emission. researchgate.net The bipolar nature of some derivatives, possessing both hole-transporting (carbazole, triphenylamine) and electron-transporting moieties, can lead to a more balanced charge injection and a wider recombination zone within the emissive layer, further boosting device efficiency.
Device Architecture Optimization and Performance Metrics (Current Efficiency, Power Efficiency, External Quantum Efficiency)
Research has demonstrated that the introduction of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine can lead to significant improvements in key performance metrics. For instance, a device employing a specific derivative, HTM 3c, exhibited a low turn-on voltage of 3.1 V and achieved a current efficiency of 39.2 cd/A and a power efficiency of 29.3 lm/W at a luminance of 1000 cd/m². nih.gov
OLED Device Performance with 4-(9H-carbazol-9-yl)triphenylamine-based HTMs
| Device | HTM | Turn-on Voltage (V) | Driving Voltage @ 1000 cd/m² (V) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
|---|---|---|---|---|---|
| Device with HTM 3b | N-(4-(2-(4-(Diphenylamino)phenyl)-9H-carbazol-9-yl)phenyl)-N-phenylbenzenamine | 3.2 | 4.5 | 35.8 | 25.1 |
| Device with HTM 3c | Derivative of 4-(9H-carbazol-9-yl)triphenylamine | 3.1 | 4.2 | 39.2 | 29.3 |
Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells (PSCs) Research
The favorable electronic and morphological properties of carbazole-containing compounds, including the this compound framework, have prompted investigations into their use in organic photovoltaic (OPV) and perovskite solar cell (PSC) technologies. In these devices, efficient charge separation at the donor-acceptor interface and subsequent transport to the respective electrodes are paramount for high power conversion efficiencies.
Role in Facilitating Charge Separation and Transport in Photovoltaic Systems
In the context of OPVs and PSCs, carbazole-based materials are primarily employed as hole-transporting layers (HTLs). The principal function of an HTL is to selectively extract and transport holes from the photoactive layer (a bulk heterojunction in OPVs or the perovskite layer in PSCs) to the anode, while simultaneously blocking the transport of electrons. rsc.org The highest occupied molecular orbital (HOMO) energy level of the HTL material must be well-aligned with that of the photoactive layer to ensure efficient hole extraction with minimal energy loss.
Materials based on the this compound structure are promising for this application due to their suitable HOMO levels and high hole mobility. The triphenylamine and carbazole moieties provide excellent hole-transporting pathways, contributing to reduced charge recombination and improved short-circuit current density in solar cell devices. Theoretical studies on various carbazole derivatives have been conducted to understand their structure-property relationships and optimize their optoelectronic characteristics for photovoltaic applications. researchgate.net
Interfacial Engineering and Self-Assembled Monolayers (SAMs) for Improved Performance
Interfacial engineering plays a critical role in optimizing the performance and stability of OPVs and PSCs. Self-assembled monolayers (SAMs) composed of carbazole-based molecules have emerged as a highly effective strategy for modifying the interface between the transparent conductive oxide (e.g., ITO) anode and the photoactive layer. researchgate.net
By forming a well-ordered, ultra-thin layer, these SAMs can passivate surface defects on the anode, improve the energy level alignment for more efficient hole extraction, and promote the growth of a high-quality photoactive layer on top. For instance, halogen-substituted derivatives of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid have been used to create SAMs that significantly increase the work function of ITO, leading to enhanced hole mobility, reduced interfacial resistance, and decreased carrier recombination. researchgate.net This results in a notable improvement in the power conversion efficiency of the corresponding OPV devices. While not specifically focused on this compound, this research highlights the potential of the broader class of carbazole-containing compounds in the interfacial engineering of next-generation solar cells.
Performance of OPVs with Halogen-Substituted Carbazole-based SAMs
| SAM Material | Power Conversion Efficiency (PCE) |
|---|---|
| F-2PACz | 17.7% |
| Cl-2PACz | 18.5% |
| Br-2PACz | 18.0% |
| I-2PACz | 18.2% |
Development of Sensors and Other Electron Transfer-Based Applications
The unique electronic and photophysical properties of this compound and its derivatives make them highly suitable for applications in chemical sensors. The carbazole moiety acts as an excellent fluorophore and an electron donor, which are key features for the design of fluorescent sensors. researchgate.net The sensing mechanism in many such devices is based on photoinduced electron transfer (PET).
A closely related compound, 4-(9H-carbazol-9-yl)-N,N-dimethylbenzenamine (CNDMA), has been developed as a green fluorescent sensor for the selective detection of picric acid, an explosive nitroaromatic compound. researchgate.net The sensing mechanism involves a significant quenching of the sensor's fluorescence emission in the presence of picric acid. This quenching is a result of an efficient electron transfer process from the electron-rich carbazole derivative (the sensor) to the electron-deficient picric acid (the analyte).
The general principle for many carbazole-based fluorescent sensors involves the modulation of the PET process. In the "off" state, a PET process might quench the fluorescence of the carbazole unit. Upon interaction with a specific analyte, this PET process can be inhibited, leading to a "turn-on" of the fluorescence signal. This is the case for certain hydroxycarbazole derivatives used as fluorescent sensors for halide anions, where the interaction with the anion enhances the fluorescence by affecting the charge transfer process. nih.gov
Conversely, in a "turn-off" sensor like the CNDMA probe for picric acid, the interaction with the analyte introduces a new, efficient pathway for de-excitation via electron transfer, thus quenching the fluorescence. The sensitivity and selectivity of such sensors can be tuned by modifying the molecular structure, for example, by changing the electron donor/acceptor orientation to optimize the efficiency of the PET process. acs.org
The table below summarizes the characteristics of sensors based on carbazole derivatives, demonstrating their potential in various sensing applications.
| Sensor Compound | Analyte Detected | Sensing Mechanism | Observable Change | Solvent System |
| 4-(9H-carbazol-9-yl)-N,N-dimethylbenzenamine (CNDMA) | Picric Acid | Fluorescence Quenching (PET) | Color change from green to non-fluorescent yellow | DMSO/H₂O (1:9) |
| 1-Hydroxycarbazole | Fluoride, Chloride | Fluorescence Enhancement | "Turn-on" fluorescence signal | - |
| Carbazole-based boronic acid sensors | α-hydroxyl carboxylic acids | d-PET | Fluorescence enhancement/diminishment | - |
The electron-donating nature of the carbazole and aniline (B41778) moieties in this compound makes it a versatile platform for designing sensors for a wide range of analytes. Its inherent electrochemical properties are also beneficial for the fabrication of both chemical sensors and biosensors. evitachem.com The ability to undergo reversible redox processes is fundamental for electrochemical sensing, where the interaction with an analyte modulates the electron transfer kinetics, leading to a measurable change in current or potential. These properties, combined with good film-forming capabilities, make this class of compounds highly valuable for developing the next generation of sensitive and selective electronic sensing devices. lookchem.com
Structural Modification and Structure Property Relationships in 4 9h Carbazol 9 Yl N Phenylaniline Analogues
Impact of Substituent Effects on Electronic and Optoelectronic Properties
The introduction of various substituent groups onto the 4-(9H-carbazol-9-yl)-N-phenylaniline framework is a powerful tool for modulating its electronic and optoelectronic characteristics. The nature and position of these substituents can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the charge transport properties of the resulting analogues.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl chains, when attached to the carbazole (B46965) or phenylamine moieties, tend to raise the HOMO energy level. This can facilitate more efficient hole injection from the anode in organic light-emitting diodes (OLEDs). For instance, studies on related carbazole derivatives have shown that the incorporation of electron-donating tert-butyl groups can enhance the efficiency of the radiative decay process. nih.gov Conversely, the introduction of electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) lowers both the HOMO and LUMO energy levels, which can be beneficial for improving electron injection or for creating materials with specific energy level alignments for applications in perovskite solar cells.
The position of the substituent is also critical. For example, in a series of C≡N functionalized carbazole-arylamine derivatives, the substitution position (ortho, meta, or para) was found to have a minor difference on the HOMO energy level but did affect properties like the glass transition temperature. researchgate.net Research on methoxy-substituted carbazole-bridge-carbazole compounds revealed a delicate balance between positive and negative effects on hole transport properties depending on the substitution topology. mdpi.comscilit.com While methoxy groups can sometimes reduce hole mobilities due to increased molecular polarity, a linear molecular design can mitigate this detrimental effect. mdpi.comscilit.com
Furthermore, halogen substituents, such as chlorine, have been shown to influence the electrochemical and optical properties of carbazole dyes. The number and position of chlorine atoms can modulate these properties, highlighting the versatility of substitution effects in tuning the material's characteristics. nih.gov The strategic placement of substituents can therefore be used to fine-tune the electronic structure and optimize the performance of this compound analogues for their intended application.
Table 1: Effect of Substituents on the Photophysical Properties of 9-phenyl-9H-carbazole-based o-carboranyl Compounds This table illustrates the impact of different electron-donating substituents on the quantum yields and radiative decay constants in the film state.
Conjugation Pathway Engineering and Its Influence on Charge Delocalization and Optoelectronic Response
Engineering the π-conjugation pathway within analogues of this compound is a crucial strategy for controlling charge delocalization and, consequently, their optoelectronic properties. By extending the π-system or by introducing different conjugated linkers (π-bridges) between the carbazole and phenylaniline moieties, it is possible to modulate the HOMO-LUMO gap, absorption and emission spectra, and charge transport characteristics.
Extending the π-conjugation generally leads to a bathochromic (red) shift in the absorption and emission spectra, as it lowers the energy of the π-π* transitions. This principle is widely used in the design of organic dyes and materials for OLEDs. For instance, in a study of carbazole and diketopyrrolopyrrole-based π-conjugated oligomers, gradually elongating the conjugation length resulted in a systematic tuning of their opto-electronic properties. rsc.org Similarly, extending the π-conjugation of the carbazole unit in host materials for phosphorescent OLEDs has been shown to enhance device lifetime. researchgate.netresearchgate.net
The delocalization of molecular orbitals along a π-conjugated bridge can also lead to interesting photophysical phenomena. In a series of carbazole-(C≡C)n-2,5-diphenyl-1,3,4-oxadiazoles, it was found that the rates of charge recombination after photoexcitation increased with a longer oligoyne bridge. nih.gov This counterintuitive result was attributed to the bridging states coming into resonance with the donor or acceptor, which accelerated charge transfer. nih.gov This highlights that a simple extension of conjugation does not always lead to predictable linear changes in properties and that a deep understanding of the electronic interactions is necessary.
Table 2: Optoelectronic Properties of Fluorene and Carbazole Based A-D-A Type Acceptors with Different π-Spacers This table shows how varying the π-conjugated spacer affects the photovoltaic performance of small molecule acceptors.
Development of Dendritic and Polymeric Architectures Based on the Core Scaffold
Moving beyond small molecules, the this compound scaffold can be incorporated into larger, more complex architectures such as dendrimers and polymers. These macromolecular structures can offer advantages in terms of processability, film-forming properties, and thermal stability.
Dendrimers are highly branched, tree-like molecules with a well-defined structure. By using the this compound unit as a core or as a peripheral group, it is possible to create dendritic materials with a high concentration of active moieties. Carbazole-based dendrimers have been synthesized and investigated as host materials for phosphorescent OLEDs. researchgate.netrsc.org These dendritic structures can provide good solubility and excellent thermal stability, with decomposition temperatures often exceeding 400°C. rsc.org Star-shaped molecules with a central core and multiple arms based on carbazole and triphenylamine (B166846) units have also been developed as solution-processable, high-glass-transition-temperature hole-transporting materials for OLEDs. researchgate.net
Polymeric architectures offer another avenue for leveraging the properties of the this compound unit. Polymers containing carbazole moieties in the main chain or as side chains have been extensively studied for their unique electrical and optical properties. mdpi.com For example, a novel polyarylsulfone with 4-(carbazol-9-yl) triphenylamine moieties was successfully synthesized, demonstrating good film-forming ability, great thermal stability, and promising photoelectric characteristics. mdpi.com
Furthermore, cross-linkable carbazole-based materials have been developed for use as hole-transporting layers in perovskite solar cells. mdpi.comscilit.com These materials can be thermally polymerized in situ to form a robust, three-dimensional network that is resistant to the strong solvents used in the fabrication of subsequent device layers. scilit.com This approach improves the stability and performance of the solar cells. scilit.com
Table 3: Thermal and Electrochemical Properties of Carbazole-Based Dendrimers This table summarizes key properties of two generations of carbazole-based dendrimers, G1SF and G2SF.
Rational Design Principles for Targeted Performance Enhancement in Advanced Materials
The development of advanced materials based on this compound analogues relies on rational design principles that establish a clear connection between molecular structure and material performance. By understanding these principles, it is possible to move beyond trial-and-error synthesis and towards the targeted design of materials with optimized properties for specific applications.
A key design principle is the tuning of energy levels (HOMO and LUMO) to ensure efficient charge injection, transport, and recombination in electronic devices. For hole-transporting materials (HTMs) in perovskite solar cells, for example, the HOMO level should be well-aligned with the valence band of the perovskite to facilitate efficient hole extraction. mdpi.com The incorporation of electron-donating triphenylamine or carbazole moieties is a common strategy to achieve suitable HOMO levels. nih.gov
Another important consideration is the molecular geometry and its impact on intermolecular interactions and film morphology. A propeller-like shape, characteristic of triphenylamine, can endow polymers with good processability and electroactivity. nih.gov In a study of carbazole-based D-A type HTMs, the molecule with a smoother surface morphology and higher hole mobility led to better interfacial contact and more efficient hole transport. rsc.org
Furthermore, the introduction of specific functional groups can serve multiple purposes. For instance, sulfur and carbonyl groups in a carbazole derivative were found to effectively passivate defects at the perovskite/HTM interface, leading to a significant improvement in solar cell efficiency. rsc.org The design of dendritic core carbazole-based HTMs has also been explored as a strategy to enhance the stability of perovskite solar cells. scilit.com
Computational modeling, such as Density Functional Theory (DFT), plays an increasingly important role in the rational design process. Theoretical calculations can predict the electronic structure, energy levels, and even the charge transport properties of new molecular designs before they are synthesized, thus guiding experimental efforts towards the most promising candidates. By combining these rational design principles with advanced synthetic techniques, it is possible to systematically enhance the performance of materials based on the this compound scaffold.
Future Research Directions and Outlook for Carbazole Aniline Hybrid Systems
Exploration of Novel Synthetic Approaches for Scalable and Sustainable Production
The commercial viability of carbazole-aniline hybrids in large-area electronics is intrinsically linked to the development of scalable and sustainable manufacturing processes. Current research often relies on multi-step syntheses that may not be cost-effective for industrial production. mdpi.com Future efforts will likely focus on a few key areas:
One-Pot Synthesis: Streamlining multi-step reactions into single-pot procedures is a significant goal. Methods like the one-step synthesis of 4,4'-bis(9H-carbazol-9-yl)biphenyl compounds, which reduces complex steps and time, serve as a model for developing similar efficient processes for carbazole-aniline hybrids. patsnap.com
Chemo-enzymatic Synthesis: Leveraging enzymes for chemical transformations offers a green and highly selective alternative to traditional catalysis. The development of enzymatic systems to produce carbazole (B46965) derivatives demonstrates the potential for creating complex molecules under mild conditions, reducing waste and avoiding harsh reagents. mdpi.com
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting existing synthetic routes for carbazole-aniline hybrids to flow chemistry could be a crucial step towards industrial-scale production.
Catalyst Innovation: Research into more efficient and cheaper catalysts, such as moving from palladium-based catalysts in Suzuki and Buchwald-Hartwig reactions to more abundant copper-based systems, is ongoing. scispace.com Additionally, developing recyclable catalysts will be essential for improving the sustainability of the synthesis process.
These advanced synthetic strategies aim to lower the economic and environmental cost of producing high-purity 4-(9H-carbazol-9-yl)-N-phenylaniline, making its integration into commercial devices more feasible. patsnap.comnih.gov
Integration of Advanced In-Situ Characterization Techniques for Dynamic Process Understanding
A deeper understanding of how materials like this compound behave during device fabrication and operation is critical for optimizing performance and stability. Advanced in-situ characterization techniques, which monitor processes in real-time, are indispensable tools for this purpose. researching.cnresearchgate.net
Future research will increasingly employ these methods to study carbazole-aniline systems:
In-situ X-ray Techniques: Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can be used during processes like spin-coating or vacuum deposition to observe the real-time formation of thin films. researching.cn This allows researchers to correlate processing parameters directly with the resulting crystal structure and molecular orientation, which are crucial for charge transport. researchgate.net
In-situ Ultraviolet Photoelectron Spectroscopy (UPS): UPS is a powerful tool for analyzing the interfacial electronic structure as layers are deposited. researching.cn Applying in-situ UPS during the formation of a hole transport layer (HTL) made from a carbazole-aniline hybrid would allow for the direct measurement of the energy level alignment with adjacent layers (like the perovskite or emissive layer), which is a key determinant of device efficiency. researching.cn
In-situ Scanning Probe Microscopy: Techniques such as Atomic Force Microscopy (AFM) can track morphological changes, like grain growth or degradation, on the surface of a film under operational stress (e.g., heat or applied bias). researchgate.net This provides insight into the material's stability and failure mechanisms.
Transient Spectroscopy in Working Devices: Techniques like femtosecond transient reflection spectroscopy can be used to probe the dynamics of charge carriers (holes and electrons) within a fully operational device. researchgate.net This would reveal how efficiently holes are extracted and transported by the carbazole-aniline layer, and identify bottlenecks in charge flow. researchgate.netacs.org
By combining these in-situ observations with device performance data, researchers can build a comprehensive picture of the structure-property relationships that govern the functionality of these materials, leading to more rational design and process optimization. researching.cn
Computational Design for Predictive Materials Science and High-Throughput Screening
The vast chemical space of possible carbazole-aniline derivatives makes a purely experimental approach to discovering new materials inefficient. Computational methods, particularly those involving high-throughput screening (HTS) and machine learning (ML), are transforming materials discovery into a more predictive science. acs.orgoaepublish.com
The future of designing materials like this compound will be heavily influenced by:
High-Throughput Computational Screening: This involves using computational workflows to rapidly calculate the key optoelectronic properties of thousands of virtual molecules. oaepublish.comacs.org As shown in studies on other hole transport materials, properties like HOMO/LUMO energy levels, hole reorganization energy, and solubility can be predicted before synthesis. oaepublish.com This allows researchers to pre-screen large libraries of candidate molecules and prioritize the most promising ones for experimental validation, saving significant time and resources. acs.orgacs.org
Machine Learning Models: ML algorithms can be trained on existing experimental and computational data to predict material properties with even greater speed. oaepublish.com An ML-enhanced workflow can guide crystal structure prediction and calculate carrier mobilities, identifying candidates with superior charge transport characteristics. arxiv.org
Predictive Property Simulation: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be crucial for predicting fundamental properties like ground and excited state energies, charge distribution, and the singlet-triplet energy gap (ΔEST), which is vital for applications in Thermally Activated Delayed Fluorescence (TADF) OLEDs. rsc.org
This synergy between computational screening and targeted experimental work creates a powerful feedback loop, accelerating the development of next-generation carbazole-aniline materials with tailored properties for specific applications. oaepublish.comarxiv.org
Table 1: Key Parameters in High-Throughput Screening of Hole Transport Materials This interactive table summarizes crucial parameters evaluated in computational screening workflows to identify promising new hole transport materials.
| Parameter | Description | Importance for Hole Transport Materials | Computational Method | Citations |
|---|---|---|---|---|
| HOMO Energy Level | Highest Occupied Molecular Orbital energy. Represents the energy required to remove an electron. | Must align with the valence band of the active layer (e.g., perovskite) for efficient hole extraction. | DFT | oaepublish.comacs.org |
| LUMO Energy Level | Lowest Unoccupied Molecular Orbital energy. Represents the energy released when an electron is added. | Should be high enough to effectively block electrons from leaking to the anode. | DFT | rsc.org |
| Hole Reorganization Energy (λh) | The energy required for a molecule to change its geometry from the neutral state to the charged state. | A lower value generally leads to higher hole mobility and faster charge transport. | DFT | oaepublish.comacs.org |
| Hole Mobility (μh) | The speed at which holes move through the material under an electric field. | A high mobility is essential for efficient charge extraction and to prevent charge recombination. | Semiclassical Marcus Theory, Kinetic Monte Carlo | acs.orgarxiv.org |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid becomes rubbery or viscous. | A high Tg indicates good morphological stability, preventing crystallization and degradation at operational temperatures. | Machine Learning, Molecular Dynamics | acs.org |
| Solubility/LogP | A measure of a compound's solubility in different solvents and its hydrophobicity. | Crucial for solution-based processing and achieving uniform, high-quality films. | DFT, RDKit | oaepublish.com |
Broadening Application Scope into Emerging Organic Electronic Technologies and Beyond
While this compound and its relatives are well-established as hole transport materials in OLEDs and perovskite solar cells, future research aims to expand their use into other advanced technologies. mdpi.comlookchem.comresearchgate.net The tunability of the carbazole-aniline framework allows for molecular engineering to meet the demands of new applications. mdpi.comresearchgate.net
Emerging areas of interest include:
Organic Field-Effect Transistors (OFETs): The semiconductor properties of carbazole-aniline hybrids make them candidates for the active channel material in OFETs, which are foundational components for flexible displays, RFID tags, and sensors. lookchem.com
Fluorescent Chemosensors: By modifying the carbazole or aniline (B41778) moieties with specific functional groups, it is possible to design molecules whose fluorescence changes upon binding to certain analytes. This could lead to highly sensitive and selective sensors for detecting environmental pollutants, metal ions, or volatile organic compounds. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Materials: Carbazole derivatives are excellent building blocks for TADF emitters and hosts in next-generation OLEDs. magtech.com.cnrsc.org By carefully designing carbazole-aniline hybrids to have a small singlet-triplet energy gap, it is possible to create materials that can harvest non-emissive triplet excitons, leading to devices with near-100% internal quantum efficiency. rsc.org
Biomedical Applications: Carbazole-based compounds have shown a wide range of biological activities, including as anticancer agents. researchgate.netnih.gov The ability of the planar carbazole structure to intercalate with DNA is a key mechanism. researchgate.net Future research could explore the potential of novel carbazole-aniline hybrids as therapeutic agents, leveraging their unique electronic properties for applications in photodynamic therapy or as targeted drug delivery systems.
This diversification of applications highlights the immense versatility of the carbazole-aniline chemical scaffold and points toward a future where these materials play a role in a much broader range of high-tech and biomedical fields.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(9H-carbazol-9-yl)-N-phenylaniline, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, sodium hydride in tetrahydrofuran (THF) under inert atmospheres facilitates deprotonation and subsequent carbazole-aryl bond formation, achieving yields of 67–87% . Key steps include:
- Deprotonation : Sodium hydride activates the carbazole nitrogen for substitution.
- Coupling : Reacting with halogenated aryl precursors (e.g., 4-bromobenzaldehyde derivatives) under controlled temperatures (e.g., 65°C for 24 hours) .
- Purification : Column chromatography or recrystallization ensures purity.
Q. Reaction Optimization Table
| Yield | Conditions | Key Reagents | Reference |
|---|---|---|---|
| 67% | THF, 65°C, 24h | Ethyl-4-(9H-carbazol-9-yl)benzoate, NaH | |
| 85% | DCM, 0°C to RT | Methanesulfonic acid, DDQ |
Q. How is the molecular structure of this compound characterized, and which crystallographic tools are essential?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools include:
- SHELXL : For structure refinement, handling twinned data, and high-resolution analysis .
- WinGX/ORTEP-3 : For graphical representation of thermal ellipsoids and hydrogen bonding networks .
Key parameters: Bond angles (C–N–C ~120°), torsion angles (carbazole-phenyl dihedral angles <30°), and intermolecular π-π stacking distances (~3.5 Å) .
Advanced Research Questions
Q. What mechanistic insights explain the competition between thermally activated delayed fluorescence (TADF) and ultralong organic phosphorescence (UOP) in halogenated derivatives?
Chlorinated analogs (e.g., 24CPhCz, 34CPhCz) exhibit dual emission due to:
Q. How does this compound perform as a hole-transporting material (HTM) in OLEDs, and what device architectures optimize efficiency?
In OLED stacks (e.g., ITO/NPB/TCTA/emitter/TPBi/LiF/Al):
Q. What computational strategies are used to model excited-state dynamics and charge transport in carbazole-based derivatives?
- DFT/TD-DFT : Predicts HOMO/LUMO distributions (e.g., HOMO on carbazole, LUMO on phenylaniline) and ΔEST.
- Molecular Dynamics (MD) : Simulates amorphous film morphology for charge mobility predictions .
- Machine Learning : Screens substituent effects on TADF/UOP performance using datasets of 100+ analogs .
Q. How do structural modifications (e.g., piperazine or phenoxazine substitution) alter the compound’s pharmacological and optoelectronic properties?
- Piperazine Derivatives : Enhance solubility and bioactivity (e.g., receptor binding in neurological disorders) via hydrogen-bonding motifs .
- Phenoxazine Hybrids : Redshift emission (λem >550 nm) and improve TADF efficiency by increasing donor strength .
Q. What analytical techniques resolve contradictions in reported photoluminescence quantum yields (PLQY) for carbazole-based emitters?
- Absolute PLQY Measurement : Integrating spheres with calibrated detectors reduce experimental error.
- Sample Purity : High-performance liquid chromatography (HPLC) confirms >99% purity, as impurities quench emission .
- Environmental Control : Oxygen-free environments (<1 ppm O2) prevent triplet-state quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
